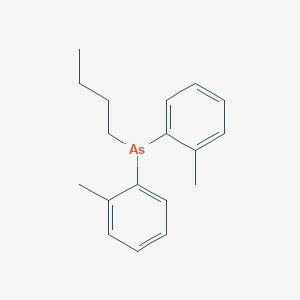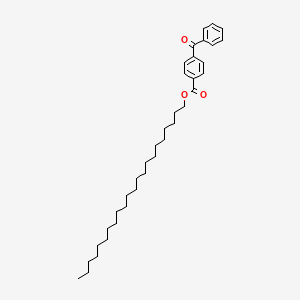
Docosyl 4-benzoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl 4-benzoylbenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of docosanol (a long-chain fatty alcohol) with 4-benzoylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of docosyl 4-benzoylbenzoate typically involves the esterification reaction between docosanol and 4-benzoylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and energy consumption to ensure sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Docosyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Docosyl 4-benzoylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of docosyl 4-benzoylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release docosanol and 4-benzoylbenzoic acid, which may exert their effects through various biochemical pathways. The long-chain fatty alcohol (docosanol) can integrate into cell membranes, affecting membrane fluidity and function. The benzoylbenzoic acid moiety may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A long-chain fatty alcohol with antiviral properties.
4-Benzoylbenzoic Acid: An aromatic carboxylic acid used in organic synthesis.
Benzyl Benzoate: An ester with applications in medicine and industry.
Uniqueness
Docosyl 4-benzoylbenzoate is unique due to its combination of a long-chain fatty alcohol and an aromatic ester. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
53912-09-7 |
|---|---|
Formule moléculaire |
C36H54O3 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
docosyl 4-benzoylbenzoate |
InChI |
InChI=1S/C36H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-39-36(38)34-29-27-33(28-30-34)35(37)32-25-22-21-23-26-32/h21-23,25-30H,2-20,24,31H2,1H3 |
Clé InChI |
ZPLGGORPVWVVRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


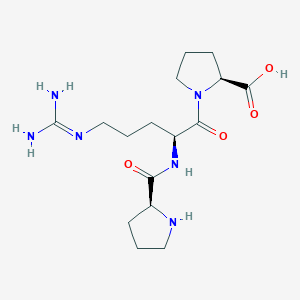
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
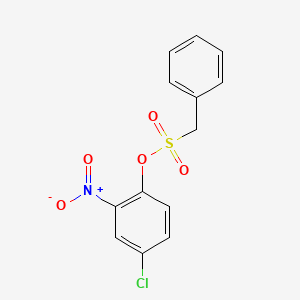
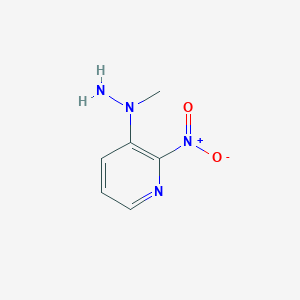

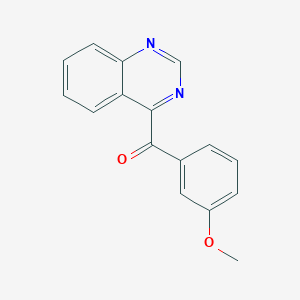


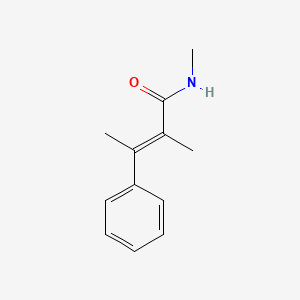

![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
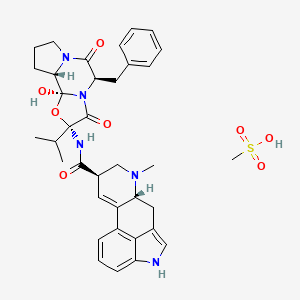
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
